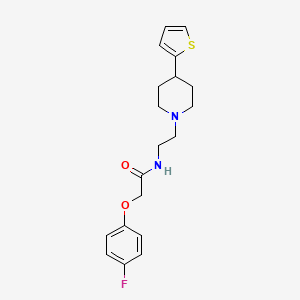

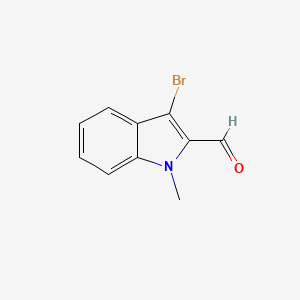

![molecular formula C19H19N3O4 B2746475 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 887465-07-8](/img/structure/B2746475.png)

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BDP is a white crystalline powder that is soluble in organic solvents and is typically synthesized through a multistep process.

Applications De Recherche Scientifique

Antihyperglycemic Agents

A series of [(ureidoethoxy)benzyl]-2,4-thiazolidinediones, including cyclic analogues and aminopyridine derivatives, were synthesized from corresponding aldehydes, showcasing potent antihyperglycemic properties. These compounds, exemplified by their ability to enhance insulin sensitivity, were evaluated for their antihyperglycemic activity in genetically obese mice, highlighting their potential as therapeutic agents for diabetes management (Cantello et al., 1994).

Acetylcholinesterase Inhibitors

A new series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas demonstrated significant antiacetylcholinesterase activity. By optimizing the spacer length and enhancing conformational flexibility, these compounds showed potential as inhibitors, with specific designs achieving high inhibitory activities. This work contributes to the development of novel acetylcholinesterase inhibitors for treating diseases associated with cholinergic dysfunction (Vidaluc et al., 1995).

Synthesis and Iron(III) Complex Formation

The synthesis of N-hydroxyamide-containing heterocycles, such as 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone, was achieved through reactions involving N-(benzyloxy)urea. These compounds demonstrated the ability to form complexes with iron(III), albeit with lower stability constants compared to natural ferrioxamine B, suggesting their potential application in iron chelation therapy or as models for studying iron metabolism in biological systems (Ohkanda et al., 1993).

Enantioselective Catalysis

Research into enantioselective thiourea-catalyzed additions to oxocarbenium ions highlighted the use of simple, chiral urea and thiourea derivatives as catalysts. These studies provide insights into asymmetric catalytic reactions, offering potential methodologies for the synthesis of chiral compounds with high enantioselectivity. This work underscores the importance of urea derivatives in developing new catalytic strategies for asymmetric synthesis (Reisman et al., 2008).

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c23-18-9-14(11-22(18)15-4-2-1-3-5-15)21-19(24)20-10-13-6-7-16-17(8-13)26-12-25-16/h1-8,14H,9-12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWBUHMOLHLLAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2746392.png)

![1-(1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2746393.png)

![N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2746406.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2746408.png)

![1-[(1H-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B2746410.png)

![ethyl 3-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2746411.png)